molecular formula C25H21ClN2O3 B11442338 3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11442338
M. Wt: 432.9 g/mol
InChI Key: FVKZTLJDABEIFR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazocines, which are characterized by their fused ring systems containing nitrogen and oxygen atoms. The presence of chlorophenyl and methylbenzoyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzoxadiazocin ring: This step involves the cyclization of a suitable precursor containing nitrogen and oxygen atoms under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Addition of the methylbenzoyl group: This step involves the acylation of the intermediate compound using a methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoxadiazocines with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
  • 3-(4-fluorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Uniqueness

The presence of the chlorophenyl group in 3-(4-chlorophenyl)-2-methyl-5-(2-methylbenzoyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C25H21ClN2O3

Molecular Weight

432.9 g/mol

IUPAC Name

10-(4-chlorophenyl)-9-methyl-12-(2-methylbenzoyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C25H21ClN2O3/c1-16-7-3-4-8-19(16)23(29)27-21-15-25(2,31-22-10-6-5-9-20(21)22)28(24(27)30)18-13-11-17(26)12-14-18/h3-14,21H,15H2,1-2H3

InChI Key

FVKZTLJDABEIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3CC(N(C2=O)C4=CC=C(C=C4)Cl)(OC5=CC=CC=C35)C

Origin of Product

United States

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